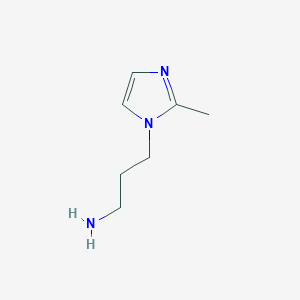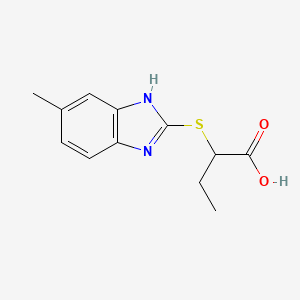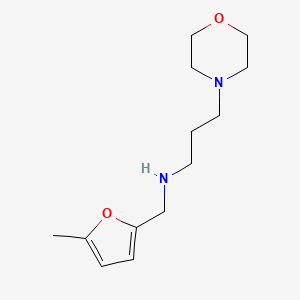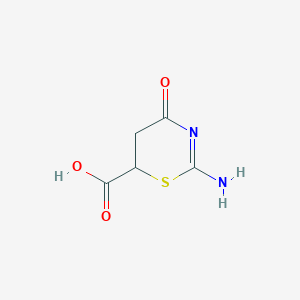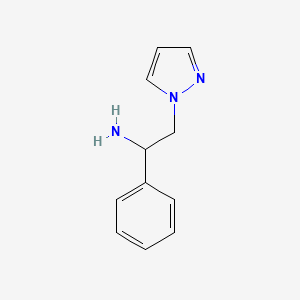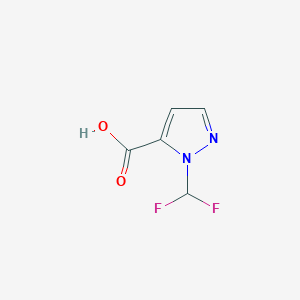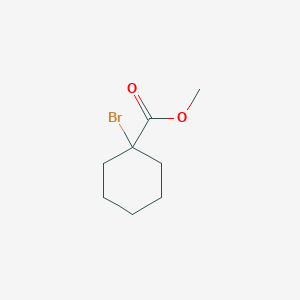
Methyl 1-bromocyclohexanecarboxylate
Overview
Description
Methyl 1-bromocyclohexanecarboxylate is an organic compound with the molecular formula C(_8)H(_13)BrO(_2). It is a brominated ester derived from cyclohexane and is known for its utility in various organic synthesis reactions. This compound is characterized by its relatively high boiling point of 115-116°C at 19 mm Hg and a density of 1.39 g/mL at 25°C .
Mechanism of Action
Target of Action
Methyl 1-bromocyclohexanecarboxylate is a chemical compound that primarily interacts with zinc and amides or methylamides of 3-aryl-2-cyanopropenoic acids . These targets play a crucial role in various biochemical reactions, serving as catalysts and reactants.
Mode of Action
The compound reacts with its targets to initiate a series of chemical reactions. Specifically, it reacts with zinc and substituted chalcones to yield the corresponding spiro-3,4-dihydropyran-2-one derivatives, 3-aryl-5-aryl-2-oxaspiro . This interaction results in significant changes in the chemical structure and properties of the targets.
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of spiro-3,4-dihydropyran-2-one derivatives and 3-aryl-5-aryl-2-oxaspiro . These pathways are crucial for various biological processes, and their downstream effects can have significant impacts on cellular functions.
Pharmacokinetics
Its molecular weight (22109 Da ) and physical properties (such as boiling point and density ) suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its interactions with its targets and the subsequent changes in the biochemical pathways. For instance, it can yield 5-aryl-1,3-dioxo-2-azaspiro derivatives, which can have various effects on cellular functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it forms explosive mixtures with air on intense heating , suggesting that it should be handled carefully in a controlled environment. Furthermore, it should be used only outdoors or in a well-ventilated area to ensure safety and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1-bromocyclohexanecarboxylate can be synthesized through the bromination of methyl cyclohexanecarboxylate. This process typically involves the use of bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-bromocyclohexanecarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions (OH(^-)), alkoxide ions (RO(^-)), and amines (RNH(_2)).
Reduction: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Reformatsky Reaction: This compound is used in the Reformatsky reaction, where it reacts with zinc and aldehydes or ketones to form β-hydroxy esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether or tetrahydrofuran (THF).
Reformatsky Reaction: Zinc dust in the presence of an aldehyde or ketone, often in solvents like benzene or toluene.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Reduction: The primary product is the corresponding alcohol.
Reformatsky Reaction: The major product is a β-hydroxy ester.
Scientific Research Applications
Methyl 1-bromocyclohexanecarboxylate is utilized in various fields of scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers use this compound to develop new drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used to study the effects of brominated esters on biological systems, including their potential as enzyme inhibitors.
Comparison with Similar Compounds
Methyl 1-chlorocyclohexanecarboxylate: Similar in structure but contains a chlorine atom instead of bromine. It is less reactive in nucleophilic substitution reactions due to the weaker leaving group ability of chlorine.
Methyl 1-fluorocyclohexanecarboxylate: Contains a fluorine atom, which makes it even less reactive in nucleophilic substitution reactions but more stable.
Methyl 1-iodocyclohexanecarboxylate: Contains an iodine atom, making it more reactive than the brominated compound due to the better leaving group ability of iodine.
Uniqueness: Methyl 1-bromocyclohexanecarboxylate is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. Its bromine atom provides a good leaving group, facilitating various nucleophilic substitution reactions, while its ester group allows for further functionalization .
Properties
IUPAC Name |
methyl 1-bromocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWRVPVPLQMTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393248 | |
| Record name | Methyl 1-bromocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3196-23-4 | |
| Record name | Methyl 1-bromocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-bromocyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

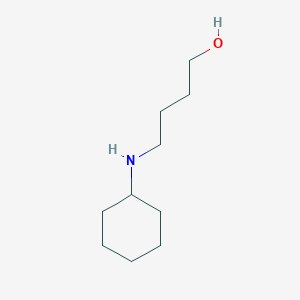
![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)
![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)
![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)
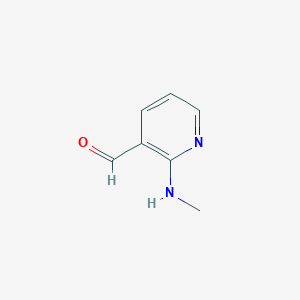
![1-[1-(4-Chlorophenyl)ethyl]piperazine](/img/structure/B1351554.png)
